molecular formula C14H21N3O2S B13866607 tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate

tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate

Cat. No.: B13866607
M. Wt: 295.40 g/mol
InChI Key: PCNDTBWGFGEFDX-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylcarbamothioylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, reproducibility, and safety. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various catalytic reactions.

Biology: It can be used to investigate the mechanisms of action of various enzymes and to develop new inhibitors for therapeutic purposes.

Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its unique structural features make it a promising candidate for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

    tert-Butyl N-(4-ethynylphenyl)carbamate: This compound has a similar carbamate structure but with an ethynyl group instead of an ethylcarbamothioyl group.

    tert-Butyl N-(4,4-diethoxybutyl)carbamate: Another similar compound with a diethoxybutyl group.

Uniqueness: tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate is unique due to its ethylcarbamothioyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate

InChI

InChI=1S/C14H21N3O2S/c1-5-15-12(20)16-10-6-8-11(9-7-10)17-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,18)(H2,15,16,20)

InChI Key

PCNDTBWGFGEFDX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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